Mutagenic Potency in Human B-Lymphoblastoid Cells: Dibenzo[a,e]fluoranthene vs. Other C24H14 PAHs
In a head-to-head comparison of 11 C24H14 PAHs in a human B-lymphoblastoid cell line (h1A1v2) engineered to express CYP1A1, dibenzo[a,e]fluoranthene exhibited a minimum mutagenic concentration (MMC) in the 1-5 ng/mL range, placing it among the most potent mutagens tested [1]. In contrast, the structurally related isomer dibenzo[j,l]fluoranthene was not mutagenic at doses up to 3000 ng/mL, and dibenzo[e,l]pyrene had an MMC of 280 ng/mL [1].
| Evidence Dimension | Mutagenic potency (Minimum Mutagenic Concentration, MMC) |
|---|---|
| Target Compound Data | MMC 1-5 ng/mL |
| Comparator Or Baseline | Dibenzo[j,l]fluoranthene: not mutagenic at 1-3000 ng/mL; Dibenzo[e,l]pyrene: MMC 280 ng/mL; Dibenzo[a,f]fluoranthene: MMC 10-30 ng/mL |
| Quantified Difference | Dibenzo[a,e]fluoranthene is >600-fold more potent than dibenzo[e,l]pyrene and >600-fold more potent than the highest non-mutagenic dose of dibenzo[j,l]fluoranthene. |
| Conditions | Human h1A1v2 B-lymphoblastoid cells expressing CYP1A1; 72-hour exposure; mutagenicity measured at the thymidine kinase (tk) locus. |
Why This Matters
This demonstrates that dibenzo[a,e]fluoranthene is a high-potency positive control for human cell mutagenicity assays, whereas related isomers like dibenzo[j,l]fluoranthene are ineffective, guiding correct selection for genetic toxicology studies.
- [1] Durant JL, Lafleur AL, Busby WF, Donhoffner LL, Penman BW, Crespi CL. Mutagenicity of C24H14 PAH in human cells expressing CYP1A1. Mutat Res. 1999;446(1):1-14. View Source
